6-Methoxyindole

Übersicht

Beschreibung

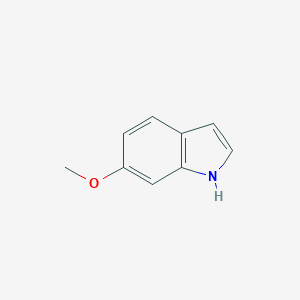

6-Methoxyindole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their biological activity and are present in various alkaloids. This compound, specifically, has a methoxy group attached to the sixth position of the indole ring, which influences its chemical properties and reactivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 6-Methoxyindole can be synthesized through several methods. One common approach involves the reaction of 6-methoxyaniline with ethyl glyoxylate under acidic conditions to form the corresponding indole derivative. Another method includes the cyclization of 2-(2-nitrophenyl)ethanol in the presence of a reducing agent .

Industrial Production Methods: Industrial production of this compound often involves the use of catalytic hydrogenation of nitro compounds or the use of palladium-catalyzed cross-coupling reactions. These methods are optimized for high yield and purity .

Analyse Chemischer Reaktionen

Electrophilic Substitution Reactions

The methoxy group at C6 significantly activates the indole ring, directing electrophiles to specific positions. Compared to unsubstituted indole, which reacts predominantly at C3, 6-methoxyindole undergoes substitution at C2, C3, and C7 (Table 1) .

Table 1: Electrophilic Substitution Sites in Methoxyindoles

| Substrate | Preferred Substitution Sites | Example Reactions |

|---|---|---|

| Indole | C3 > N1 | Halogenation, nitration |

| This compound | C2, C3, C7 | Formylation, acylation, nitration |

-

Halogenation : Reacts with halogens (e.g., Cl₂, Br₂) in acidic media, yielding 2- or 3-halo derivatives .

-

Nitration : Nitration with HNO₃/H₂SO₄ produces 2-nitro-6-methoxyindole as the major product .

-

Formylation/Acylation : Vilsmeier-Haack reaction introduces formyl groups at C3, while Friedel-Crafts acylation occurs at C2 .

Oxidation Reactions

This compound undergoes oxidation to form semiquinone radicals and quinonoid species. Pulse radiolysis studies reveal:

-

One-electron oxidation generates a semiquinone radical absorbing at 500 nm (similar to 5,6-dihydroxyindole) .

-

Further oxidation produces quinone methides or quinone imines, depending on pH and substituents (Figure 1) .

Figure 1: Oxidation Pathway of this compound

textThis compound → Semiquinone radical → Quinone methide/Quinone imine

Coupling Reactions

Under oxidative conditions, this compound participates in dimerization and cross-coupling:

-

Indirubin Formation : Reaction with molybdenum hexacarbonyl (Mo(CO)₆) and cumyl peroxide yields indirubin derivatives via indoxyl intermediates .

-

Oxidative Dimerization : Forms C2–C2' or C3–C3' dimers in the presence of peroxides or metal catalysts .

Sulfonation Reactions

This compound reacts with sulfonating agents to form sulfonyl derivatives. For example:

-

Sulfonation at C2 : Treatment with tert-butyl 3-(pyridin-2-ylsulfonyl)azetidine-1-carboxylate yields tert-butyl 3-((6-methoxy-1H-indol-2-yl)sulfonyl)azetidine-1-carboxylate (90% yield) .

Table 2: Sulfonation Reaction Conditions and Products

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Azetidine sulfinate + NaH/THF | Room temperature | 2-Sulfonated this compound derivative | 90% |

Nitrosation and Nitroso Compound Formation

Nitrosation of this compound analogs (e.g., 4-chloro-6-methoxyindole) produces stable α-hydroxy-N-nitroso compounds. The reaction pathway involves:

-

Nitrosation at N1.

-

Formation of 4-chloro-2-hydroxy-N₁-nitroso-indolin-3-one oxime as the major product .

Functionalization via Cross-Coupling

This compound serves as a substrate in palladium-catalyzed cross-coupling reactions:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

6-Methoxyindole serves as a crucial building block in the development of several pharmaceuticals, especially those targeting neurological disorders and cancer. Its ability to interact with serotonin receptors makes it a candidate for drugs aimed at treating depression and anxiety. Noteworthy applications include:

- Anticancer Agents : this compound is utilized in synthesizing compounds that exhibit anticancer properties. For instance, derivatives such as diindolyloxyindoles have shown promise in preclinical studies for their ability to inhibit tumor growth .

- HIV-1 Inhibitors : The compound is involved in the synthesis of benzoylpiperazinyl-indolyl ethane dione derivatives, which have demonstrated antiviral activity against HIV-1 .

- T Cell Kinase Inhibitors : Research has indicated that this compound derivatives can act as interleukin-2 inducible T cell kinase inhibitors, potentially aiding in immune modulation and cancer therapy .

Biochemical Research

In biochemical studies, this compound is employed to investigate cellular signaling pathways and the role of indole derivatives in biological processes. Key findings include:

- Cellular Signaling : Researchers have explored how this compound affects various cellular functions, including its role in modulating oxidative stress responses and influencing gene expression through interaction with specific receptors .

- Fluorescent Probes : Modified versions of this compound are used to create fluorescent probes for imaging applications in biological research, enhancing visualization techniques in cell biology .

Natural Product Synthesis

The compound plays a vital role in synthesizing natural products with therapeutic potential. Its structural framework allows chemists to develop novel compounds that mimic naturally occurring bioactive molecules found in plants and other organisms.

Material Science

In material science, this compound contributes to advancements in organic electronics:

- Organic Light-Emitting Diodes (OLEDs) : The compound is investigated for its potential use in OLED technology, where it can improve efficiency and color quality due to its unique electronic properties .

Comparative Analysis with Related Compounds

The table below summarizes the differences between this compound and its related compounds:

| Compound | Position of Methoxy Group | Main Applications |

|---|---|---|

| This compound | 6 | Anticancer agents, HIV inhibitors |

| 5-Methoxyindole | 5 | Less studied; potential neuroactive effects |

| 4-Methoxyindole | 4 | Limited applications; structural analogs |

| 5-Hydroxyindole | 5 | Studied for its role in melanin synthesis |

Case Studies and Research Findings

Several studies highlight the efficacy of this compound in various applications:

- A study demonstrated that derivatives of this compound could inhibit myeloperoxidase activity, suggesting potential anti-inflammatory effects .

- Another investigation focused on the synthesis of tryptophan dioxygenase inhibitors from this compound, showcasing its utility in developing therapeutic agents for metabolic disorders .

Wirkmechanismus

The mechanism of action of 6-Methoxyindole involves its interaction with various molecular targets. It can inhibit enzymes like tryptophan dioxygenase, affecting the metabolism of tryptophan. It also interacts with cellular receptors and pathways, influencing cell signaling and function .

Vergleich Mit ähnlichen Verbindungen

- 5-Methoxyindole

- 4-Methoxyindole

- 6-Hydroxyindole

- 5-Hydroxyindole

Comparison: 6-Methoxyindole is unique due to the position of the methoxy group, which affects its electronic properties and reactivity. Compared to 5-Methoxyindole and 4-Methoxyindole, this compound has different reactivity patterns and biological activities. The presence of the methoxy group at the sixth position also influences its interaction with enzymes and receptors differently than hydroxyindole derivatives .

Biologische Aktivität

6-Methoxyindole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and implications in various therapeutic areas, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is an indole derivative featuring a methoxy group at the 6-position. Its structure can be represented as follows:

The presence of the methoxy group enhances its reactivity and biological properties, making it a valuable scaffold in drug design.

Anticancer Activity

Research has demonstrated that this compound exhibits potent anticancer properties. A study highlighted the compound's ability to inhibit tubulin polymerization, which is crucial for cancer cell division. The compound OXi8006, a derivative of this compound, showed an IC50 value of 1.1 µM for tubulin assembly inhibition and a GI50 of 3.45 nM against SK-OV-3 ovarian cancer cells .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | IC50 (µM) | GI50 (nM) | Cell Line |

|---|---|---|---|

| OXi8006 | 1.1 | 3.45 | SK-OV-3 |

| OXi8007 | TBD | TBD | TBD |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies indicate that it can exhibit significant antibacterial activity against various strains of bacteria, potentially due to its ability to disrupt bacterial cell membranes .

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Salmonella typhimurium | TBD |

| Escherichia coli | TBD |

Mutagenic Potential

Interestingly, 4-chloro-6-methoxyindole has been identified as a precursor to a potent mutagen formed during the nitrosation of fava beans. This finding raises concerns regarding the potential carcinogenic effects associated with dietary intake of certain indoles .

Synthesis and Reactivity

The synthesis of this compound typically involves the dechlorination of its chlorinated analogs or direct methoxylation of indoles. The reactivity of this compound is influenced by the methoxy group, which can participate in various chemical reactions, enhancing its utility in organic synthesis .

Table 3: Synthesis Pathways for this compound

| Method | Description |

|---|---|

| Dechlorination | Using NaBH4 and PdCl2 to convert chlorinated precursors . |

| Direct Methoxylation | Reacting indoles with methanol under acidic conditions . |

Case Studies

Several case studies have investigated the pharmacological potential of this compound derivatives:

- Anticancer Case Study : A study involving OXi8006 showed promising results in inhibiting tumor growth in vivo, suggesting that modifications to the indole structure can enhance anticancer efficacy .

- Antimicrobial Case Study : Research on modified indoles demonstrated significant antibacterial activity against resistant strains of bacteria, indicating potential applications in treating infections .

Eigenschaften

IUPAC Name |

6-methoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-11-8-3-2-7-4-5-10-9(7)6-8/h2-6,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJRWYBIKLXNYLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30185738 | |

| Record name | 6-Methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

15.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24787294 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

3189-13-7 | |

| Record name | 6-Methoxyindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3189-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxyindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003189137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methoxyindole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92517 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxy-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.718 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHOXYINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KJ86X9T9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 6-methoxyindole?

A1: this compound has a molecular formula of C9H9NO and a molecular weight of 147.17 g/mol.

Q2: Are there any notable spectroscopic features of this compound?

A2: Yes, the position of the methoxy group significantly influences the spectroscopic properties of this compound. Research using high-resolution electronic spectroscopy combined with ab initio calculations revealed that the lowest excited singlet states of both syn and anti conformers of this compound are heavily mixed. [] Additionally, the orientation of the transition dipole moment for both conformers was determined to be primarily along the b-axis of the molecule. []

Q3: Is this compound found naturally? If so, where?

A3: Yes, 4-chloro-6-methoxyindole, a halogenated derivative of this compound, is a naturally occurring compound found in fava beans (Vicia faba). [] It has been identified as a promutagen, meaning it can be converted into a mutagen upon reaction with nitrite under conditions simulating those found in the human stomach. [, ]

Q4: How does 4-chloro-6-methoxyindole contribute to mutagenicity?

A4: Upon nitrosation, 4-chloro-6-methoxyindole forms a potent direct-acting mutagen, 4-chloro-6-methoxy-2-hydroxy-1-nitrosoindolin-3-one oxime. [, , ] This mutagen is unstable at neutral or higher pH and decomposes into less potent and eventually non-mutagenic products. [] One of the decomposition products has been identified as 4-chloro-N-nitrosodioxindole. []

Q5: Are there other biological implications of this compound derivatives?

A5: Yes, studies show that this compound can be utilized by tryptophan synthase in carrot and tobacco cells to produce the corresponding tryptophan analog. [] Additionally, certain amphiphilic this compound derivatives have demonstrated antimycobacterial activity, potentially by disrupting cell membrane function in mycobacteria such as Mycobacterium bovis BCG and Mycobacterium tuberculosis H37Rv. []

Q6: What synthetic strategies exist for the synthesis of this compound?

A6: Several synthetic approaches for this compound and its derivatives have been developed. One strategy involves the regioselective bromination of indolines at the 6-position using bromine in sulfuric acid with silver sulfate or in superacid. [] The resulting 6-bromoindolines can then be converted into 6-methoxyindolines and subsequently 6-methoxyindoles. [] Another method uses a tandem Michael addition–[3,3]sigmatropic rearrangement of methyl propiolate with a substituted hydroxycarbamate to construct the indole core, which can then be further modified to obtain this compound. []

Q7: Can you provide an example of a total synthesis employing this compound as a building block?

A7: Yes, the enantiospecific total synthesis of the natural product tryprostatin A utilizes a this compound derivative as a key intermediate. [] The synthesis involves regiospecific bromination of the indole ring at the 2-position, employing a Schollkopf chiral auxiliary to control stereochemistry. [] The resulting 2-bromo-6-methoxy-tryptophan derivative is then elaborated into tryprostatin A. []

Q8: Has iridium catalysis been applied in the synthesis of natural products using this compound derivatives?

A8: Yes, iridium-catalyzed C-H borylation has been successfully employed in the synthesis of naturally occurring indolequinones starting from this compound. [] The reaction proceeds with high regioselectivity, borylating the 7-position of the indole ring, even in the presence of a methoxy group at the 6-position. [] The resulting 7-borylindole intermediate can then be readily converted into the desired indolequinones through oxidation and hydrolysis. []

Q9: Are there applications of this compound derivatives in medicinal chemistry?

A9: Research has explored the potential of this compound derivatives as melatonin analogues. [, ] By modifying the structure of melatonin, specifically by moving the methoxy group to the 6-position and attaching an amidoethyl side chain at the N-1 position, researchers have developed compounds with high affinity for the melatonin receptor. [] Some of these analogues displayed potent agonist activity in vitro, suggesting potential applications in addressing conditions related to melatonin signaling. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.